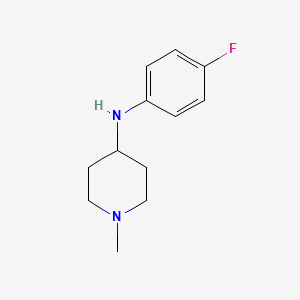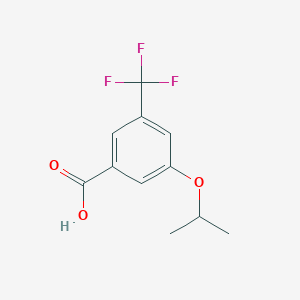![molecular formula C12H20O4 B6152435 (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans CAS No. 1260106-28-2](/img/no-structure.png)
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans (TBCCA) is an important organic compound used in various scientific and industrial applications. It is a cyclic compound with a carboxylic acid group attached to the cyclohexane ring. TBCCA is an important intermediate in the synthesis of a variety of compounds, and is used in the development of new materials and pharmaceuticals. TBCCA is also used in the synthesis of natural products and in the production of high-performance polymers.
Scientific Research Applications
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is used in a wide range of scientific research applications. It is used in the synthesis of natural products, such as terpenes and steroids, and in the production of high-performance polymers. (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-cancer drugs. (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is also used in the synthesis of materials for nanotechnology, such as carbon nanotubes and graphene.
Mechanism of Action
The mechanism of action of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is not fully understood. However, it is known that the carboxylic acid group of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans can undergo a variety of reactions, such as esterification, amide formation, and enolization. These reactions can be used to synthesize a variety of compounds from (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans.
Biochemical and Physiological Effects
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans has not been studied extensively for its biochemical and physiological effects. However, it is known that (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans can be metabolized by the liver and excreted in the urine. It is also known that (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans can undergo a variety of reactions, such as esterification, amide formation, and enolization, which can have a variety of effects on the body.
Advantages and Limitations for Lab Experiments
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans has several advantages and limitations for use in laboratory experiments. One advantage of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is that it is relatively stable and can be stored at room temperature. Another advantage is that it can be used in a variety of reactions, such as esterification, amide formation, and enolization. One limitation of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is that it can be toxic if ingested in large quantities, so it should be handled with care in the laboratory.
Future Directions
There are several potential future directions for research on (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans. One potential direction is to further study the biochemical and physiological effects of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans on the body. Another potential direction is to develop new methods for synthesizing (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans and other compounds from (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans. Additionally, research could be done to explore the use of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans in the synthesis of novel materials for nanotechnology. Finally, research could be done to explore the use of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans in the development of new pharmaceuticals and other therapeutic agents.
Synthesis Methods
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is synthesized using a variety of methods. One method involves the reaction of cyclohexanone with tert-butyl bromide and a Lewis acid catalyst. This reaction produces a cyclic intermediate which is then reacted with carbon dioxide to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans. Another method involves the reaction of cyclohexanone with tert-butyl chloroformate and a Lewis acid catalyst. This reaction produces a cyclic intermediate which is then reacted with carbon dioxide to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans involves the protection of the carboxylic acid group followed by the reduction of the cyclohexanone ring to form the desired product.", "Starting Materials": [ "Cyclohexanone", "Tert-butyl chloroformate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting cyclohexanone with tert-butyl chloroformate in the presence of sodium hydroxide to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanone.", "Step 2: Reduction of the cyclohexanone ring by reacting (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanone with sodium borohydride in methanol to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanol.", "Step 3: Oxidation of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanol with hydrochloric acid to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanone.", "Step 4: Hydrolysis of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanone with hydrochloric acid to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans." ] } | |
CAS RN |
1260106-28-2 |
Product Name |
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans |
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




